SK1-I hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SK1-I hydrochloride: is a sphingosine analog and a competitive inhibitor specific for sphingosine kinase 1 (SphK1). It is known for its excellent water solubility and its role in reducing cellular levels of sphingosine-1-phosphate (S1P), a lipid signaling molecule involved in various cellular processes . This compound has been widely studied for its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of SK1-I hydrochloride involves several steps. One method includes the reaction of (2R,3S,4E)-N-methyl-5-(4′-pentylphenyl)-2-aminopent-4-ene-1,3-diol with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to maintain consistency and quality. The production methods are designed to optimize yield and minimize impurities, ensuring that the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: : SK1-I hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound, while oxidation and reduction reactions can modify the functional groups, leading to different analogs .
Scientific Research Applications
Chemistry: : In chemistry, SK1-I hydrochloride is used as a tool to study sphingolipid metabolism and signaling pathways. It helps in understanding the role of sphingosine kinase 1 in cellular processes .
Biology: : In biological research, this compound is utilized to investigate the effects of sphingosine kinase 1 inhibition on cell growth, apoptosis, and autophagy. It is particularly valuable in studying cancer cell biology .
Medicine: : Medically, this compound has shown promise as an anticancer agent. It reduces S1P levels, induces apoptosis in cancer cells, and inhibits tumor growth in vitro and in vivo . It is also being explored for its potential in treating inflammatory and immune-related diseases .
Industry: : In the pharmaceutical industry, this compound is used in drug development and testing. Its ability to modulate sphingolipid signaling makes it a candidate for developing new therapeutic agents .
Mechanism of Action
SK1-I hydrochloride exerts its effects by competitively inhibiting sphingosine kinase 1, thereby reducing the synthesis of sphingosine-1-phosphate (S1P) . S1P is a bioactive lipid that regulates various cellular processes, including proliferation, migration, and survival . By decreasing S1P levels, this compound induces apoptosis in cancer cells through the activation of caspases-3 and -9 . It also increases cellular ceramide levels, which promotes pro-apoptotic signaling pathways .
Comparison with Similar Compounds
Similar Compounds
ABC294735: A dual inhibitor of sphingosine kinase 1 and sphingosine kinase 2.
CB5468139: A selective inhibitor of sphingosine kinase 1.
ABC294640: A selective inhibitor of sphingosine kinase 2.
Uniqueness: : SK1-I hydrochloride is unique due to its high specificity for sphingosine kinase 1 and its excellent water solubility . Unlike other inhibitors, it does not affect sphingosine kinase 2 or other kinases, making it a valuable tool for studying sphingosine kinase 1-specific pathways .
Properties
IUPAC Name |
(E,2R,3S)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-3-4-5-6-14-7-9-15(10-8-14)11-12-17(20)16(13-19)18-2;/h7-12,16-20H,3-6,13H2,1-2H3;1H/b12-11+;/t16-,17+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCJOKUPGVFNKS-UUCPMUBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=CC(C(CO)NC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C=C/[C@@H]([C@@H](CO)NC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.